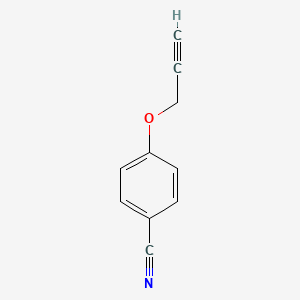

4-(Prop-2-yn-1-yloxy)benzonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-prop-2-ynoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMNTKKDAFBUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370990 | |

| Record name | 3-(4-Cyanophenoxy)-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33143-80-5 | |

| Record name | 3-(4-Cyanophenoxy)-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Prop 2 Yn 1 Yloxy Benzonitrile

Established Reaction Pathways

The most commonly employed methods for the synthesis of 4-(prop-2-yn-1-yloxy)benzonitrile involve the formation of an ether linkage or the conversion of a pre-existing functional group on a propargyl-substituted benzene (B151609) ring.

The Williamson ether synthesis is the most traditional and widely reported method for preparing this compound. This approach involves the reaction of 4-hydroxybenzonitrile (B152051) with a propargyl halide, such as propargyl bromide, in the presence of a base. nih.gov The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzonitrile to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide to form the desired ether.

Commonly used bases for this reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH). nih.gov The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) being frequently utilized to facilitate the reaction. rsc.org

| Precursor | Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-hydroxy benzoic acid | Propargyl bromide | K₂CO₃ | DMF | 60°C | High | rsc.org |

| (2-chloroquinolin-3-yl)methanol | Propargyl bromide | CaCO₃ | - | - | - | nih.gov |

| L-glutamic acid derived lactone | Propargyl bromide | Alkaline medium | Polar aprotic solvents | - | Moderate | nih.gov |

An alternative established route to this compound involves the chemical transformation of the formyl group of 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209). This precursor, which can be synthesized via the etherification of 4-hydroxybenzaldehyde (B117250) with propargyl bromide, serves as a key intermediate. nih.govresearchgate.net

The conversion of the aldehyde to a nitrile can be achieved through several methods. A common laboratory-scale method is the dehydration of an intermediate aldoxime. This two-step process first involves the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde with hydroxylamine (B1172632) to form 4-(prop-2-yn-1-yloxy)benzaldehyde oxime. Subsequent dehydration of this oxime using various reagents yields the target nitrile.

Another approach is the direct one-pot conversion of the aldehyde to the nitrile. Methods for this transformation include the use of reagents like iodine, lead tetraacetate, or nickel peroxide in the presence of ammonia. durham.ac.uk

Novel and Green Synthetic Route Development

Recent research has focused on developing more sustainable and efficient methods for nitrile synthesis, which could be applicable to the production of this compound.

The development of metal-free synthetic protocols is a significant area of green chemistry. While direct application to this compound is not extensively documented, general methods for the metal-free synthesis of aryl nitriles from phenols are being explored. researchgate.net These methods often involve the activation of the phenol (B47542) and subsequent reaction with a non-metallic cyanide source or a nitrile-containing building block. For instance, the use of N-oxides for the conversion of aryl boronic acids to phenols represents a step towards greener synthesis in this area. organic-chemistry.org Furthermore, cyanide-free methods, such as the van Leusen reaction using p-tosylmethyl isocyanide (TosMIC) in flow chemistry, offer a safer and more sustainable alternative for preparing aryl nitriles from ketones, a principle that could potentially be adapted. rsc.org

The Schmidt reaction, which traditionally converts aldehydes to nitriles using hydrazoic acid, has been improved to be more practical and safer. nih.govorganic-chemistry.org Modern protocols use azidotrimethylsilane (B126382) or sodium azide (B81097) in the presence of a strong acid catalyst, such as triflic acid. nih.govorganic-chemistry.org A notable improvement involves using a substoichiometric amount of triflic acid in a strong hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govnih.gov This method has shown broad substrate scope for various aromatic aldehydes, producing nitriles in good to excellent yields, and could be a viable green alternative for converting 4-(prop-2-yn-1-yloxy)benzaldehyde. nih.govnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. For the prevalent Williamson ether synthesis, key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

Research into the synthesis of related aryl propargyl ethers has shown that the combination of potassium carbonate as the base and DMF as the solvent at a moderately elevated temperature (e.g., 60°C) provides high yields. rsc.org For the conversion of aldehydes to nitriles, optimization focuses on the specific reagents and catalysts used. For example, in the improved Schmidt reaction, the catalyst loading and choice of solvent are critical for achieving high conversion rates and yields. nih.gov The use of solid-supported reagents has also been explored to simplify product purification and reduce waste. durham.ac.uk

| Method | Parameter Optimized | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Base/Solvent | K₂CO₃ in DMF | High yield for aryl propargyl ethers | rsc.org |

| Schmidt Reaction | Catalyst/Solvent | Substoichiometric Triflic Acid in HFIP | Good to excellent yields for aromatic nitriles | nih.gov |

| Aldehyde to Nitrile Conversion | Reagent Support | Polymer-supported hydrazine | Clean conversion, simplified purification | durham.ac.uk |

Iii. Advanced Derivatization and Functionalization Strategies

Alkyne-Mediated Functionalization

The terminal alkyne group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govrsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of such a reaction and is a key strategy for functionalizing 4-(prop-2-yn-1-yloxy)benzonitrile. nih.govrsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The CuAAC reaction is a powerful tool for covalently linking molecules, finding applications in diverse fields such as drug discovery, materials science, and bioconjugation. rsc.orged.ac.uk This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, like that in this compound, to form a stable 1,2,3-triazole ring. nih.govpeerj.com

The reaction of this compound with an organic azide in the presence of a copper(I) catalyst leads to the formation of a 1,4-disubstituted 1,2,3-triazole. nih.gov This triazole ring serves as a rigid and stable linker, connecting the 4-cyanophenoxy group to another molecular fragment introduced via the azide. The resulting triazole products are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. peerj.comnih.gov The stability of the triazole ring to metabolic degradation, oxidation, and reduction makes it an attractive isostere for an amide bond in drug design. nih.gov

The general scheme for the CuAAC reaction with this compound is as follows:

Scheme 1: General representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction of this compound with an organic azide (R-N3) to yield a 1,4-disubstituted 1,2,3-triazole.

The most effective catalyst for the CuAAC reaction is the copper(I) ion. nih.govnih.gov However, due to the instability of copper(I) salts, the catalyst is often generated in situ from a copper(II) source and a reducing agent. A widely used and effective catalyst system is a mixture of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and sodium ascorbate (B8700270). arkat-usa.org Sodium ascorbate reduces Cu(II) to the active Cu(I) species, which then participates in the catalytic cycle.

Another common catalyst is copper(I) iodide (CuI), which can be used directly. organic-chemistry.orgfrontiersin.org This system is often employed in organic solvents. The choice of solvent can influence the reaction rate and yield, with mixtures of water and tert-butyl alcohol or the biomass-derived solvent Cyrene™ being effective media for these reactions. arkat-usa.orgbeilstein-journals.org

| Catalyst System | Description | Typical Reaction Conditions |

|---|---|---|

| CuSO₄ / Sodium Ascorbate | Copper(II) sulfate is reduced in situ to the active copper(I) catalyst by sodium ascorbate. arkat-usa.org | Water/tert-butyl alcohol mixture, room temperature. arkat-usa.org |

| Copper(I) Iodide (CuI) | A pre-formed copper(I) salt that can be used directly. organic-chemistry.orgfrontiersin.org | Organic solvents like CH₃CN/H₂O or Cyrene™, often with a base like Et₃N. frontiersin.orgbeilstein-journals.org |

A key advantage of the copper-catalyzed azide-alkyne cycloaddition is its high regioselectivity. The reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, as opposed to the thermal Huisgen cycloaddition which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov This high regioselectivity is a direct consequence of the copper-catalyzed mechanism, which involves the formation of a copper acetylide intermediate that directs the azide to attack the C-4 position of the alkyne. nih.govnih.gov

From a stereoselectivity perspective, the CuAAC reaction itself does not create any new chiral centers at the triazole ring. However, if either the alkyne or the azide substrate contains chiral centers, their stereochemistry is typically retained in the final product. The reaction is tolerant of a wide range of functional groups and stereochemical complexities in the reacting partners.

Alternative Alkyne Reactivity Profiles

While the CuAAC reaction is the most prominent transformation of the alkyne group in this compound, other reactions can also be employed to functionalize this moiety. These include hydration, hydroarylation, and halogenation.

Hydration: In the presence of a mercury(II) catalyst in aqueous acid, the terminal alkyne can undergo hydration to form a methyl ketone. This reaction proceeds via an enol intermediate which tautomerizes to the more stable keto form.

Hydroarylation: The addition of an aromatic C-H bond across the alkyne can be achieved using transition metal catalysts, such as gold or platinum. This reaction forms a new carbon-carbon bond and attaches an aryl group to the alkyne.

Halogenation: The alkyne can react with halogens (e.g., Br₂, Cl₂) to form di- or tetra-haloalkenes. The reaction conditions can be controlled to favor the addition of one or two equivalents of the halogen.

Benzonitrile (B105546) Moiety Transformations

The benzonitrile group in this compound also presents opportunities for functionalization, although it is generally less reactive than the terminal alkyne. The cyano group is a versatile functional group that can be converted into several other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This transformation provides a route to introduce a carboxylic acid functionality, which can be further derivatized.

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic amino group into the molecule.

Cycloaddition: The nitrile group can participate in [2+3] cycloaddition reactions with azides to form tetrazoles, although this typically requires harsh conditions or specific catalysts.

Chemical Modifications of the Nitrile Group

The cyano group is a valuable functional handle that can be converted into several other important chemical entities, most notably amines and carboxylic acids or its derivatives. These transformations significantly expand the synthetic utility of this compound.

Hydrolysis:

The hydrolysis of nitriles is a common method to produce carboxylic acids or amides. The reaction can be catalyzed by either acid or base. Under basic conditions, the hydrolysis of benzonitriles can often be controlled to yield the corresponding amide as the primary product. For instance, a procedure for the partial hydrolysis of 4-(trans-4-pentylcyclohexyl)-benzonitrile to its amide has been reported using potassium hydroxide (B78521) in aqueous ethanol (B145695) with refluxing for 12 hours, resulting in an 88% yield of the amide with no detectable carboxylic acid formation. chemspider.com A similar approach could be applied to this compound to yield 4-(prop-2-yn-1-yloxy)benzamide. Complete hydrolysis to 4-(prop-2-yn-1-yloxy)benzoic acid can be achieved under more forcing acidic or basic conditions. doubtnut.comdoubtnut.comyoutube.com For example, the hydrolysis of benzonitrile to benzoic acid can be accomplished with an aqueous solution of barium hydroxide at reflux. google.com

Reduction:

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: The catalytic hydrogenation of benzonitriles is a widely used industrial process for the synthesis of benzylamines. researchgate.net The reaction typically involves a transition metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. researchgate.netresearchgate.net The hydrogenation of benzonitrile over a Pd/C catalyst can lead to the formation of benzylamine (B48309), which can further undergo hydrogenolysis to produce toluene (B28343). researchgate.netresearchgate.net Continuous flow transfer hydrogenation of benzonitrile to benzylamine has also been demonstrated using a palladium on carbon catalyst with triethylammonium (B8662869) formate (B1220265) as a hydrogen source, offering a safer alternative to gaseous hydrogen. rsc.orgscispace.com A nickel-catalyzed transfer hydrogenation of benzonitrile using 2-propanol or 1,4-butanediol (B3395766) as the hydrogen source has also been reported to produce N-benzylidene benzylamine and dibenzylamine. nih.gov These methods could be adapted for the reduction of this compound to 4-(prop-2-yn-1-yloxy)benzylamine, although the presence of the alkyne moiety would need to be considered as it could also be reduced under certain hydrogenation conditions.

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting amine. masterorganicchemistry.comyoutube.com Given that LiAlH₄ can also reduce alkynes, careful control of the reaction conditions would be necessary to selectively reduce the nitrile group in this compound without affecting the propargyl group.

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | KOH, EtOH/H₂O, reflux | 4-(Prop-2-yn-1-yloxy)benzamide |

| Full Hydrolysis | Ba(OH)₂, H₂O, reflux | 4-(Prop-2-yn-1-yloxy)benzoic acid |

| Catalytic Hydrogenation | H₂, Pd/C | 4-(Prop-2-yn-1-yloxy)benzylamine |

| Transfer Hydrogenation | HCOOH/NEt₃, Pd/C | 4-(Prop-2-yn-1-yloxy)benzylamine |

| Metal Hydride Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 4-(Prop-2-yn-1-yloxy)benzylamine |

Substituent Effects on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the electronic effects of its two substituents: the propargyloxy group (-OCH₂C≡CH) and the nitrile group (-CN).

The propargyloxy group is an activating group and an ortho-, para-director. The oxygen atom, directly attached to the ring, possesses lone pairs of electrons that can be donated to the aromatic system through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This electron-donating effect is strongest at the ortho and para positions.

Conversely, the nitrile group is a deactivating group and a meta-director. The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the resonance delocalization of the pi electrons of the ring onto the nitrile. This effect decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position relative to the nitrile group.

In this compound, these two groups are in a para-relationship. The activating ortho-, para-directing propargyloxy group and the deactivating meta-directing nitrile group work in concert to direct incoming electrophiles to the positions ortho to the propargyloxy group (and meta to the nitrile group).

| Electrophilic Reaction | Reagents | Expected Major Product(s) |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(prop-2-yn-1-yloxy)benzonitrile |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(prop-2-yn-1-yloxy)benzonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-4-(prop-2-yn-1-yloxy)benzonitrile |

Iv. Reactivity and Mechanistic Investigations

Unimolecular Rearrangement Studies

The thermal activation of 4-(prop-2-yn-1-yloxy)benzonitrile can induce a unimolecular rearrangement, a transformation that is characteristic of aryl propargyl ethers. This process, known as the Claisen rearrangement, is a powerful tool for carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state. wikipedia.orgyoutube.comlibretexts.org For an aryl propargyl ether like this compound, heating initiates a researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.netnih.gov This process involves the formal migration of the propargyl group from the oxygen atom to the ortho position of the benzene (B151609) ring. masterorganicchemistry.comlibretexts.org

The initial rearrangement product is a non-aromatic allene (B1206475) intermediate, which then undergoes further transformations. nsf.gov Computational studies have elucidated multiple potential pathways following the initial Claisen rearrangement of aryl propargyl ethers. One pathway involves the tautomerization of the allene intermediate to an enol, followed by a 1,5-hydrogen shift and subsequent electrocyclization to yield a benzopyran product. nsf.gov Another possibility is an intramolecular Diels-Alder reaction of the allene intermediate, leading to the formation of tetracyclic structures. nsf.gov The specific outcome is influenced by substituents on the aromatic ring and the reaction conditions. nsf.govacs.orgacs.org

The general mechanism for the Claisen rearrangement of an aryl propargyl ether is depicted below:

Step 1: researchgate.netresearchgate.net-Sigmatropic Rearrangement

The aryl propargyl ether undergoes a concerted rearrangement to form an allene intermediate.

Step 2: Tautomerization and Cyclization

The allene intermediate can then tautomerize and cyclize to form a stable aromatic product, such as a chromene.

Mechanistic Probes for Rearrangement Phenomena

To understand the intricate details of the Claisen rearrangement, various mechanistic probes are employed. Isotopic labeling studies, for instance, can trace the path of specific atoms throughout the reaction, providing definitive evidence for the intramolecular nature of the rearrangement. By labeling the terminal carbon of the propargyl group, it can be demonstrated that this carbon becomes directly attached to the aromatic ring in the final product. libretexts.org

Kinetic studies are also crucial in elucidating the reaction mechanism. The Claisen rearrangement typically follows first-order kinetics, consistent with a unimolecular process. wikipedia.org The rate of the rearrangement is influenced by the electronic nature of substituents on the aromatic ring and the solvent polarity. wikipedia.orgmasterorganicchemistry.com Computational studies using density functional theory (DFT) have been instrumental in mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies for the different pathways. researchgate.netnih.govnsf.gov These theoretical investigations have shown that the researchgate.netresearchgate.net-sigmatropic rearrangement is often the rate-determining step. nih.gov

Cleavage Reactions of the Ether Linkage

The ether linkage in this compound, while relatively stable, can be cleaved under specific conditions. This deprotection is a critical step in synthetic sequences where the propargyl group is used as a protecting group for the phenolic hydroxyl functionality.

Boron tribromide (BBr3) is a powerful and widely used reagent for the cleavage of aryl ethers. nih.govacs.orgresearchgate.netresearchgate.net The reaction with this compound results in the cleavage of the O-CH2 bond, yielding 4-cyanophenol and propargyl bromide. The high electrophilicity of the boron atom facilitates the coordination to the ether oxygen, activating the C-O bond for cleavage. researchgate.net

The mechanism of BBr3-mediated ether cleavage has been a subject of detailed investigation. It is generally accepted that the reaction initiates with the formation of a Lewis acid-base adduct between the ether and BBr3. researchgate.netresearchgate.net For aryl methyl ethers, a proposed mechanism involves a three-cycle process where one equivalent of BBr3 can cleave up to three equivalents of the ether. nih.gov However, for other ethers, a bimolecular mechanism involving two ether–BBr3 adducts has been proposed. researchgate.net Recent studies on aryl propargyl ethers have led to the isolation of a key boron-containing intermediate, providing further insight into an alternative reaction mechanism. nih.govacs.org Based on this, it was discovered that dibromoborane (B81526) dimethyl sulfide (B99878) complex (HBBr2·SMe2) can also be employed for this cleavage. nih.govacs.org

Table 1: Research Findings on Boron Reagent Mediated Cleavage

| Reagent | Key Finding | Reference |

|---|---|---|

| Boron tribromide (BBr3) | Effective for cleaving the O-CH2 bond in aryl propargyl ethers. nih.gov | nih.gov |

| Boron tribromide (BBr3) | A new mechanistic pathway involving charged intermediates is predicted by DFT calculations for aryl methyl ethers. nih.gov | nih.gov |

| Boron tribromide (BBr3) | Isolation of a key boron-containing intermediate suggests an alternate reaction mechanism for aryl propargyl ether cleavage. nih.govacs.org | nih.govacs.org |

While boron tribromide is effective, its reactivity and moisture sensitivity can be problematic in some synthetic contexts. researchgate.net This has prompted the exploration of alternative methods for the deprotection of propargyl ethers.

One strategy involves the isomerization of the propargyl group to a more labile allenyl or 1-propynyl ether, which can then be cleaved under milder conditions. However, this approach is not always straightforward. Other methods that have been developed for the cleavage of allyl ethers, a related protecting group, could potentially be adapted for propargyl ethers. These include transition metal-catalyzed reactions, often using palladium catalysts, which can proceed under neutral conditions. organic-chemistry.org For instance, palladium-catalyzed deallylation in the presence of a suitable nucleophile is a common strategy. organic-chemistry.org The development of chemoselective methods that can cleave the propargyl ether in the presence of other sensitive functional groups remains an active area of research. researchgate.netnih.govyoutube.com

Table 2: Alternative Deprotection Strategies for Related Ethers

| Method | Reagent/Catalyst | Key Feature | Reference |

|---|---|---|---|

| Isomerization-Hydrolysis | Potassium tert-butoxide followed by mild acid | Two-step process, may not be suitable for base-sensitive substrates. | organic-chemistry.org |

| Palladium-Catalyzed Cleavage | Pd(PPh3)4 / Nucleophile | Mild conditions, but may also cleave other protecting groups like allyl esters. | researchgate.net |

| Oxidative Cleavage | OsO4 (cat.), NMO, then NaIO4 | Involves hydroxylation and subsequent diol cleavage. | organic-chemistry.org |

V. Applications in Chemical Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The presence of both a propargyl group and a benzonitrile (B105546) moiety allows for sequential or orthogonal chemical transformations, enabling the construction of complex and functionally diverse molecules.

The terminal alkyne group of 4-(prop-2-yn-1-yloxy)benzonitrile is a key functional handle for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govyoutube.com This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org These triazole-containing compounds are of significant interest due to their wide range of biological activities. nih.govresearchgate.netnih.gov

Researchers have utilized this compound and its derivatives to create novel hybrid molecules. For instance, new hybrids containing 1,2,3- and 1,2,4-triazole (B32235) units have been synthesized and evaluated for their neurotropic properties. nih.govresearchgate.net The synthesis of 1,2,3-triazole-linked hybrids is often achieved through the well-established click reaction. nih.govresearchgate.net In a typical procedure, an organic azide (B81097) is reacted with an alkyne, such as a derivative of this compound, in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole. nih.gov

The versatility of this approach allows for the combination of the this compound scaffold with other biologically active pharmacophores, leading to the development of new potential therapeutic agents. For example, a series of 1,4-disubstituted 1,2,3-triazoles were designed and synthesized as potential inhibitors for Src kinase, a protein implicated in tumor growth and metastasis. nih.gov

The following table summarizes representative examples of triazole hybrids synthesized using alkyne-functionalized precursors.

| Alkyne Precursor | Azide Partner | Resulting Triazole Hybrid | Potential Application |

| 1-Methyl-3-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | Various organic azides | 1,2,3-Triazole-linked tetrahydroisoquinoline hybrids | Neurotropic agents nih.govresearchgate.net |

| Terminal Alkynes | Methyl 2-azidoacetate | 1,4-Disubstituted 1,2,3-triazoles | Src Kinase Inhibitors nih.gov |

| This compound | Azido-functionalized quinolines | Quinoline/1,2,3-triazole hybrids | Antiproliferative agents mdpi.com |

Quinazoline (B50416) and its derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. openmedicinalchemistryjournal.comomicsonline.orgnih.govmdpi.com The incorporation of the this compound moiety into quinazoline scaffolds can lead to the development of novel compounds with enhanced or modified biological activities. nih.govnih.gov

The synthesis of these hybrid molecules can be achieved through various synthetic strategies. organic-chemistry.org For example, the propargyl ether linkage can be introduced by reacting a hydroxy-substituted quinazoline with propargyl bromide in the presence of a base. Alternatively, the quinazoline ring can be constructed from a precursor already containing the this compound unit.

Recent research has focused on the design and synthesis of quinazoline derivatives as potent inhibitors of enzymes such as ENPP1, a target for cancer immunotherapy. nih.gov The structural diversity offered by incorporating different substituents, including those derived from this compound, is crucial for optimizing the inhibitory activity and pharmacokinetic properties of these compounds. nih.gov

The table below presents examples of how quinazoline scaffolds are modified to explore their therapeutic potential.

| Quinazoline Core | Modification Strategy | Resulting Derivative | Therapeutic Target/Application |

| 8-Methoxyquinazoline | Structural optimization with bridged- or spirobicycles | Potent ENPP1 inhibitors | Cancer Immunotherapy nih.gov |

| 2-Substituted quinazolin-4(3H)-ones | Introduction of various aryl and basic side chains | Compounds with antiproliferative activities | Kinase inhibition, Anticancer nih.gov |

| Quinazoline-4(3H)-one | Attachment of thiadiazole moieties | Antibacterial agents | Antimicrobial omicsonline.org |

The rigid, linear nature of the alkyne group and the polar cyano group in this compound make it a suitable component for the construction of well-defined supramolecular architectures. nih.gov The crystal structure of this compound reveals significant intermolecular interactions, including hydrogen bonding and π-π stacking, which drive the formation of higher-order structures. nih.govjournament.comelsevierpure.com

In the solid state, hydrogen bonds form between the acetylenic C-H atom and the nitrogen atom of the cyano group, linking the molecules into wave-like chains. nih.gov These chains are further connected by C-H···π interactions and aromatic π-π stacking interactions, with a centroid-centroid distance of 3.593 Å, resulting in a three-dimensional network. nih.govjournament.com

The ability of this compound and its derivatives to participate in these non-covalent interactions makes them attractive building blocks for crystal engineering and the design of functional materials with specific packing arrangements. A related compound, 4-(prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile, also demonstrates the formation of supramolecular chains through C-H···N interactions and π-π stacking. nih.gov

The following table summarizes the key intermolecular interactions observed in the crystal structure of this compound and a related dinitrile compound.

| Compound | Intermolecular Interaction Type | Key Distances/Features | Resulting Supramolecular Structure |

| This compound | C−H···N hydrogen bond | - | Wave-like chains nih.gov |

| C−H···π interaction | 2.794 (1) Å | Rolling sheet structure nih.govjournament.com | |

| π–π stacking | Centroid–centroid distance = 3.593 (2) Å | Three-dimensional network nih.govjournament.com | |

| 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile | C−H···N interactions | - | Supramolecular chains nih.gov |

| π–π interactions | Centroid–centroid distance = 3.6978 (6) Å | Stacks along the c-axis nih.gov |

Precursor for Advanced Materials

The reactive functionalities of this compound also position it as a valuable precursor for the synthesis of advanced materials with tailored properties.

The terminal alkyne group of this compound can participate in various polymerization reactions, including those used to form crosslinked polymer networks. mdpi.com For example, it can be copolymerized with other monomers, such as divinylbenzene, to create materials with controlled architectures. mdpi.com The incorporation of such functional monomers can influence the kinetics of polymerization and the properties of the resulting network, such as gel fraction and swelling index. mdpi.com The use of reversible-deactivation radical polymerization (RDRP) techniques can further enhance control over the polymer microstructure. mdpi.com

The conjugated π-system of the benzonitrile core, extended by the propargyloxy group, suggests potential applications in the field of optoelectronics. nih.gov The push-pull electronic nature, with the electron-donating alkyloxy group and the electron-withdrawing cyano group, can lead to interesting photophysical properties. nih.gov While specific studies on the optoelectronic properties of this compound are not extensively detailed, related benzonitrile derivatives have been investigated for their fluorescence and nonlinear optical (NLO) properties. researchgate.net For instance, other benzonitrile derivatives with extended π-conjugation are known to exhibit strong NLO activity. The synthesis of materials with specific optoelectronic functions, such as those used in organic light-emitting devices (OLEDs), often relies on the careful design of π-conjugated molecules. researchgate.netrsc.org The structural features of this compound make it a candidate for further exploration in this area.

Chemical Probe Synthesis and Bioorthogonal Tagging Methodologies

The molecular architecture of this compound makes it a valuable building block in the design of chemical probes for bioorthogonal labeling. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net The utility of this compound in this field stems directly from its two key functional motifs: the terminal alkyne of the propargyl group and the aryl ether linkage.

The terminal alkyne serves as a versatile chemical handle for one of the most prominent bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" reaction is widely used to connect a probe molecule to a target biomolecule that has been metabolically or genetically engineered to contain a complementary azide group. researchgate.net The reaction is highly efficient and specific, forming a stable triazole linkage. In this context, this compound can be incorporated into more complex molecules, such as fluorophores or drug molecules, to provide a point of attachment for bio-conjugation.

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This table illustrates the general principle of using this compound in a click chemistry reaction to conjugate it with an azide-modified molecule, such as a fluorescent dye or a biomolecule.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| This compound | Azide-Containing Molecule (e.g., Azido-Fluorophore) | Copper(II) sulfate (B86663) (CuSO₄), Sodium Ascorbate (B8700270) | 1,2,3-Triazole-linked Conjugate |

Furthermore, the propargyl ether linkage itself can be exploited in bioorthogonal activation strategies. Certain enzymes, including engineered cytochrome P450 monooxygenases and palladium nanozymes, have been shown to selectively cleave propargylic ethers within living cells. rsc.orgnih.gov This cleavage reaction can be used to "uncage" or release a molecule of interest at a specific location. For example, a probe or drug could be rendered inactive by linking it to 4-hydroxybenzonitrile (B152051) via the propargyl ether. The enzymatic cleavage would then release the active molecule. This approach is particularly promising for targeted drug delivery and advanced cellular imaging. nih.gov

Table 2: Conceptual Bioorthogonal Activation via Enzymatic Cleavage

This table outlines the concept of using an enzyme to cleave the propargyl ether bond of this compound, releasing the parent phenol (B47542). This represents a "caged probe" activation strategy.

| Substrate | Catalyst | Released Molecule 1 | Released Molecule 2 |

| This compound | Engineered P450 Enzyme or Pd Nanozyme | 4-Hydroxybenzonitrile | Propargyl-related byproduct |

Vi. Structural and Electronic Characterization Investigations

Solid-State Structural Elucidation via X-ray Diffraction

Single-crystal X-ray diffraction analysis has been instrumental in determining the precise solid-state structure of 4-(Prop-2-yn-1-yloxy)benzonitrile. nih.govjournament.comelsevierpure.comnih.gov These studies reveal that the compound crystallizes in the monoclinic system. nih.gov The detailed crystallographic data provide a foundational understanding of its molecular geometry. nih.gov

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₀H₇NO |

| Molecular Weight | 157.17 |

| Crystal System | Monoclinic |

| a | 6.033 (4) Å |

| b | 7.393 (5) Å |

| c | 17.527 (11) Å |

| β | 90.836 (11)° |

| Volume | 781.7 (9) ų |

This data is based on X-ray diffraction studies conducted at a temperature of 93 K. nih.gov

The conformation of the molecule is nearly planar, a feature that suggests effective electronic conjugation across its structure. nih.gov The atoms C1–C10, N1, and O1 are essentially coplanar, with a root-mean-square deviation of 0.0862 Å. nih.gov A key conformational parameter is the dihedral angle between the plane of the benzene (B151609) ring and the prop-2-yn-1-yloxy group, which has been determined to be 9.47 (10)°. nih.govjournament.comelsevierpure.comnih.gov This small dihedral angle further supports the planarity of the molecule and the potential for extensive electronic delocalization. nih.gov

In the crystalline state, molecules of this compound are engaged in a variety of non-covalent interactions that assemble them into a three-dimensional supramolecular network. nih.govelsevierpure.comnih.gov These interactions include hydrogen bonds, C–H···π interactions, and π–π stacking. nih.govelsevierpure.comnih.gov

A notable interaction is the hydrogen bond formed between the acetylenic C–H group of one molecule and the nitrogen atom of the cyano group of a neighboring molecule. nih.govjournament.comnih.gov This interaction links the molecules into wave-like chains. nih.govjournament.comnih.gov These chains are further interconnected through Csp²–H···π interactions, where a hydrogen atom from a benzene ring interacts with the π-system of the acetylenic triple bond of an adjacent molecule. nih.govjournament.comelsevierpure.comnih.gov This results in the formation of a rolling sheet structure. nih.govjournament.comnih.gov

The three-dimensional architecture is completed by aromatic π–π stacking interactions between the benzene rings of parallel sheets. nih.govjournament.comelsevierpure.comnih.gov Additionally, weak intersheet C–H···O hydrogen bonds have been observed. nih.gov

Key Intermolecular Distances

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| C–H···N Hydrogen Bond | Acetylenic C–H to Cyano N | - |

| C–H···π Interaction | Benzene C–H to Acetylenic π-system | 2.794 (1) |

| π–π Stacking | Benzene centroid to Benzene centroid | 3.593 (2) |

Electronic Conjugation Phenomena

The electronic structure of this compound is characterized by significant electronic conjugation that extends between the cyano group, the benzene ring, and the oxygen atom of the propynyloxy (B15346420) group. nih.govjournament.comelsevierpure.comnih.gov This is evidenced by the observed bond lengths within the molecule and its near-planar conformation. nih.gov

The extensive conjugation in the molecule is largely attributed to a "push-pull" electronic effect. nih.gov The alkyloxy group acts as an electron-donating group (the "push"), feeding electron density into the aromatic system via the oxygen atom's lone pairs. nih.gov Conversely, the cyano group is a strong electron-withdrawing group (the "pull"), delocalizing electron density from the benzene ring. nih.gov This synergistic interaction enhances the electronic communication across the molecule. nih.gov

The opposing electronic natures of the cyano and alkyloxy substituents create a polarized molecule. The electron-donating propynyloxy group increases the electron density on the benzene ring, particularly at the ortho and para positions, although the para position is occupied. The electron-withdrawing cyano group, located para to the alkyloxy group, strongly pulls this electron density through the π-system. This intramolecular charge transfer from the donor to the acceptor group via the conjugated bridge of the benzene ring is a defining feature of the molecule's electronic structure.

Vii. Computational and Theoretical Studies

Quantum Mechanical Calculations of Molecular Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and analyzing the geometric and electronic structure of 4-(prop-2-yn-1-yloxy)benzonitrile. These calculations provide a theoretical foundation for understanding the molecule's stability and chemical behavior.

The primary goal of these calculations is to determine the optimized molecular geometry by finding the lowest energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles are computed and compared with experimental data, primarily from X-ray crystallography, to validate the chosen theoretical model. For this compound, experimental studies have revealed a nearly planar structure, with a small dihedral angle of 9.47(10)° between the benzene (B151609) ring and the prop-2-yn-1-yloxy group. nih.govjournament.comnih.gov This planarity suggests significant electronic conjugation across the molecule. nih.govnih.gov

Table 1: Selected Experimental Geometric Parameters for this compound

| Parameter | Description | Value |

|---|---|---|

| Dihedral Angle | Angle between the aromatic ring and the prop-2-yn-1-yloxy group | 9.47 (10)° nih.govnih.gov |

| R.M.S. Deviation | Root-mean-square deviation from planarity for non-H atoms | 0.0862 Å nih.gov |

Data sourced from X-ray crystallography experiments.

Calculations of the electronic structure provide further insights into the molecule's reactivity. The observed planarity is attributed to a "push-pull" effect, where the electron-donating propargyloxy group (-O-CH₂-C≡CH) pushes electron density into the benzene ring, and the electron-withdrawing cyano group (-C≡N) pulls electron density away. nih.gov Quantum mechanical calculations can map the molecular electrostatic potential (MEP) to visualize these electron-rich and electron-poor regions. Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while those of the LUMO point to sites for nucleophilic attack. DFT-based approaches can be used to calculate activation energies for reactions, providing a quantitative scale for the propensity of the nitrile group to react with nucleophiles like cysteine. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

This compound is a substrate of interest for several chemical transformations, notably the Claisen rearrangement and the cleavage of the ether bond. nih.gov Computational modeling is a vital tool for elucidating the intricate mechanisms of these reactions.

By employing methods like DFT, chemists can map the entire potential energy surface for a proposed reaction. This involves:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates.

Finding Transition States: Determining the high-energy transition state structure that connects reactants to products.

Calculating Activation Energies: Computing the energy barrier (the difference in energy between the reactant and the transition state), which is a key determinant of the reaction rate. nih.gov

For the Claisen rearrangement of this aryl propargyl ether, computational models can trace the pericyclic movement of electrons and the formation of the new carbon-carbon bond, confirming the concerted nature of the mechanism and predicting the activation energy. Similarly, for the cleavage of the O-CH₂ bond, modeling can help evaluate different potential pathways, for instance, by boron reagents, and identify the most energetically favorable route. nih.gov The directionality of the oxygen atom's lone pair, which is believed to significantly influence reactivity, can be precisely modeled and its impact on the reaction barrier quantified. nih.gov

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict the spectroscopic signatures of molecules, which is essential for interpreting experimental spectra and confirming molecular identity.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, most often in conjunction with a DFT functional like B3LYP. rsc.orggaussian.comresearchgate.net The calculation yields nuclear shielding tensors for each atom, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). github.ioyoutube.com These theoretical predictions are invaluable for assigning ambiguous peaks in experimental spectra. rsc.org

UV-Vis Spectroscopy: The electronic absorption spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.netyoutube.com This method computes the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.comrsc.org Analysis of the molecular orbitals involved in the main electronic transitions (e.g., HOMO→LUMO) helps to characterize the nature of the absorption, such as π→π* or n→π* transitions. rsc.org For molecules with push-pull character like this compound, TD-DFT can accurately predict the intramolecular charge transfer (ICT) bands.

Vibrational Spectroscopy (FT-IR, FT-Raman): DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to peaks in experimental FT-IR and FT-Raman spectra.

Molecular Dynamics Simulations for Crystal Packing Analysis

While X-ray crystallography provides a static picture of the crystal structure, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how intermolecular forces govern the crystal packing and how the molecules behave over time. nih.govrsc.orgresearchgate.net

Experimental analysis of this compound crystals has identified a complex three-dimensional network built from specific intermolecular interactions. nih.govnih.gov MD simulations are used to study the stability and cooperativity of these interactions. The simulation begins by constructing a supercell, which is a replication of the experimental unit cell in three dimensions. anu.edu.au A classical force field (e.g., GAFF, CHARMM) is assigned to describe the inter- and intramolecular forces, and the system's evolution is simulated over time, typically in the nanosecond range, at a given temperature and pressure. anu.edu.auwhiterose.ac.uk

MD simulations can be used to:

Assess the stability of the crystal lattice by monitoring structural parameters and comparing them to the experimental data. rsc.org

Analyze the dynamics of the intermolecular interactions, such as the persistence and geometry of hydrogen bonds and π-π stacking over time.

Study the effect of temperature on the crystal structure, including thermal expansion and the onset of disorder. whiterose.ac.uk

The key interactions in the crystal packing of this compound that are studied with MD simulations are detailed in the table below.

Table 2: Key Intermolecular Interactions in the Crystal Packing of this compound

| Interaction Type | Description | Geometric Details |

|---|---|---|

| Hydrogen Bonding | Acetylenic C—H donor to the cyano Nitrogen acceptor | Links molecules into wave-like chains. nih.govnih.gov |

| C—H···π Interaction | Aromatic C—H donor to the acetylinic C≡C triple bond (π-acceptor) | Connects the hydrogen-bonded chains into rolling sheets. nih.govnih.gov |

| π–π Stacking | Aromatic π–π interactions between the benzene rings of adjacent sheets | Generates a three-dimensional network; Centroid–centroid distance = 3.593 (2) Å. nih.govjournament.comnih.gov |

Data sourced from X-ray crystallography experiments.

By simulating these interactions, researchers can gain a deeper understanding of the forces that dictate the material's solid-state properties.

Viii. Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-(Prop-2-yn-1-yloxy)benzonitrile in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the propargyl and benzonitrile (B105546) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic protons typically exhibit a distinct AA'BB' splitting pattern characteristic of 1,4-disubstituted benzene (B151609) rings. The signals for the propargyl group are also clearly identifiable. Based on data from closely related structures, the expected chemical shifts (δ) are detailed below. rsc.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum for this compound is characterized by signals from the aromatic ring, the nitrile group, and the propargyl group. The electron-withdrawing cyano group and the electron-donating alkyloxy group significantly influence the chemical shifts of the aromatic carbons. researchgate.netchemicalbook.com

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

|---|---|---|---|

| ~7.60 | Doublet (d) | 2H, Aromatic (H-3, H-5) | Protons ortho to the electron-withdrawing -CN group. |

| ~7.00 | Doublet (d) | 2H, Aromatic (H-2, H-6) | Protons ortho to the electron-donating -OCH₂ group. |

| ~4.75 | Doublet (d) | 2H, Methylene (B1212753) (-O-CH₂) | Coupling to the acetylenic proton (⁴J coupling). |

| ~2.55 | Triplet (t) | 1H, Acetylenic (≡C-H) | Coupling to the methylene protons (⁴J coupling). |

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~162 | Aromatic (C-4) | Quaternary carbon attached to the ether oxygen. |

| ~134 | Aromatic (C-2, C-6) | Carbons ortho to the ether group. |

| ~119 | Nitrile (-C≡N) | Quaternary carbon of the nitrile group. |

| ~115 | Aromatic (C-3, C-5) | Carbons meta to the ether group. |

| ~104 | Aromatic (C-1) | Quaternary carbon attached to the nitrile group. |

| ~78 | Alkyne (-C≡CH) | Substituted alkyne carbon. |

| ~76 | Alkyne (≡C-H) | Terminal alkyne carbon. |

| ~56 | Methylene (-O-CH₂) | Carbon of the propargyl ether linkage. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. For this compound, these methods are particularly effective for confirming the presence of the nitrile (C≡N), alkyne (C≡C), and ether (C-O-C) functionalities. researchgate.net

Key characteristic absorption bands expected in the IR spectrum include:

≡C-H Stretch: A sharp, medium-intensity band around 3300 cm⁻¹.

Aromatic C-H Stretch: Multiple weak bands just above 3000 cm⁻¹.

C≡N Stretch: An intense, sharp band in the 2240-2220 cm⁻¹ region. nist.gov

C≡C Stretch: A weak band in the 2150-2100 cm⁻¹ region.

Aromatic C=C Stretch: Several bands of variable intensity in the 1600-1450 cm⁻¹ range.

Asymmetric C-O-C Stretch: A strong band around 1250 cm⁻¹.

Symmetric C-O-C Stretch: A band around 1040 cm⁻¹.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~3300 | Medium, Sharp | Terminal Alkyne ≡C-H Stretch |

| ~3100-3000 | Weak | Aromatic C-H Stretch |

| ~2230 | Strong, Sharp | Nitrile C≡N Stretch |

| ~2120 | Weak | Alkyne C≡C Stretch |

| ~1605, 1508 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1255 | Strong | Aryl-Alkyl Ether Asymmetric C-O-C Stretch |

| ~1040 | Medium | Aryl-Alkyl Ether Symmetric C-O-C Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula C₁₀H₇NO corresponds to a monoisotopic mass of 157.053 Da. sigmaaldrich.com The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak ([M]⁺) at m/z = 157.

The fragmentation pattern provides corroborating evidence for the structure. Plausible fragmentation pathways for this compound include:

Loss of the propargyl radical (•CH₂C≡CH) to yield a cyanophenoxy cation at m/z = 118.

Cleavage resulting in the formation of a cyanophenyl cation at m/z = 102.

Formation of the propargyl cation at m/z = 39.

Analysis of the fragmentation of benzonitrile itself has shown that loss of HCN is a major pathway, which could also occur from fragment ions of the title compound. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 157 | [C₁₀H₇NO]⁺ | Molecular Ion ([M]⁺) |

| 118 | [C₇H₄NO]⁺ | Loss of propargyl radical (•C₃H₃) |

| 102 | [C₇H₄N]⁺ | Loss of propargyloxy radical (•OC₃H₃) |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions of the aromatic system. The spectrum of this compound is influenced by the electronic communication between the electron-donating propargyloxy group (-OCH₂C≡CH) and the electron-withdrawing nitrile group (-CN) through the benzene ring. nih.govjournament.com This "push-pull" configuration is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile. nist.gov The spectrum would likely show characteristic bands related to the benzenoid system, with their exact positions (λ_max) depending on the solvent used.

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Chromatographic methods are indispensable for the purification and purity assessment of this compound.

Column Chromatography: For preparative scale purification, silica (B1680970) gel column chromatography is a standard method. Given the moderate polarity of the molecule, an eluent system such as a gradient of ethyl acetate (B1210297) in hexane, or a single solvent like dichloromethane, would be effective for separating the product from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would provide high-resolution separation and allow for accurate quantification of purity.

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, and nitrogen in the purified compound. The results are compared against the theoretical values calculated from the molecular formula, C₁₀H₇NO. This analysis is a fundamental criterion for establishing the composition of a newly synthesized compound.

Interactive Data Table: Elemental Composition of C₁₀H₇NO

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 76.42 |

| Hydrogen (H) | 4.49 |

| Nitrogen (N) | 8.91 |

| Oxygen (O) | 10.18 |

Ix. Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 4-(Prop-2-yn-1-yloxy)benzonitrile is primarily centered on elucidating its fundamental solid-state structure and intermolecular interactions. Detailed crystallographic studies have been instrumental in defining its molecular architecture. journament.comnih.govelsevierpure.com

Key findings from this research indicate that the molecule possesses a nearly planar conformation. nih.gov The dihedral angle between the benzene (B151609) ring and the prop-2-yn-1-yloxy group has been measured to be approximately 9.47°. journament.comnih.gov This planarity suggests an effective electronic conjugation between the electron-donating propynyloxy (B15346420) group and the electron-withdrawing cyano group, a phenomenon known as the push-pull effect. nih.gov

In the crystalline state, the molecules of this compound are organized into a complex three-dimensional network. This supramolecular assembly is governed by specific non-covalent interactions:

Hydrogen Bonding: A notable hydrogen bond exists between the acetylenic C-H atom of one molecule and the nitrogen atom of the cyano group of a neighboring molecule, linking the molecules into distinct wave-like chains. journament.comnih.gov

C-H···π Interactions: These chains are further interconnected through close contacts between hydrogen atoms on the benzene ring and the π-system of the C-C triple bond of an adjacent molecule. journament.comnih.gov

π-π Stacking: The stability of the crystal lattice is further enhanced by aromatic π-π stacking interactions between the benzene rings of molecules in parallel sheets, with a reported centroid-to-centroid distance of about 3.593 Å. journament.comnih.gov

This detailed structural understanding provides a solid foundation for predicting the compound's physical properties and its behavior in various chemical environments.

Emerging Avenues for Synthetic Exploration

While the direct synthesis of this compound is not extensively detailed in the available literature, methods for producing closely related analogues provide a clear pathway. The synthesis of substituted phthalonitriles, such as 4-(prop-2-ylnyloxy)phthalonitrile, has been achieved through the reaction of a nitro-substituted precursor with propargyl alcohol. nih.govresearchgate.net This nucleophilic aromatic substitution (SNAr) reaction, typically facilitated by a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), is a well-established and adaptable method.

Future synthetic exploration could focus on optimizing this established route or developing novel, more efficient methodologies. Emerging avenues include:

Catalyst Development: Investigating alternative catalysts and reaction conditions for the SNAr reaction to improve yield, reduce reaction times, and enhance purity.

Alternative Pathways: Exploring different synthetic strategies, such as the direct ammoxidation of corresponding alkylbenzenes. medcraveonline.com Research into the ammoxidation of toluene (B28343) derivatives using transition metal oxide clusters confined in zeolite pores has shown high selectivity and efficiency for producing benzonitriles. medcraveonline.com Adapting such a process for the synthesis of this compound could represent a significant advancement.

Table 1: Synthetic Methodologies for Benzonitrile (B105546) Derivatives This interactive table summarizes established and potential synthetic routes.

| Method | Precursors | Reagents/Conditions | Relevance to this compound |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-Nitrophthalonitrile, Propargyl alcohol | Anhydrous Potassium Carbonate, DMF | Directly analogous method used for related phthalonitrile (B49051) precursors. nih.govresearchgate.net |

| Direct Ammoxidation | 4-Alkyl-alkoxybenzene (Hypothetical) | Transition Metal Oxide Catalysts (e.g., Ni, Co, V), Ammonia, Air | Potential high-efficiency industrial route for benzonitrile synthesis. medcraveonline.com |

Prospects for Advanced Material Integration

The unique bifunctional nature of this compound, possessing both a reactive terminal alkyne and a polar nitrile group on a rigid aromatic scaffold, makes it a highly promising candidate for integration into advanced materials.

The terminal alkyne group is particularly significant as it can readily participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific covalent linking of the molecule to polymers, surfaces, or other molecular entities containing an azide (B81097) group. This capability opens up possibilities for its use in:

Polymer Synthesis: As a monomer or a functional side-chain in the creation of novel polymers with tailored properties.

Surface Modification: For functionalizing surfaces to alter their chemical and physical characteristics.

Bioconjugation: For linking to biological molecules for various applications in chemical biology.

Furthermore, nitrile-containing aromatic compounds are established precursors for the synthesis of larger, more complex functional molecules like phthalocyanines. nih.govresearchgate.net Phthalocyanine dyes derived from related precursors are noted for their solubility and potential applications. nih.gov By extension, this compound could serve as a valuable building block for creating functionalized macrocycles for use in electronics, sensors, or as catalysts.

Future Directions in Mechanistic and Computational Investigations

The existing crystallographic data provides an excellent starting point for deeper mechanistic and computational exploration. journament.comnih.govelsevierpure.com Future investigations in this area could significantly enhance our understanding and predictive power regarding this molecule's behavior and potential.

Key future directions include:

Advanced Computational Modeling: Utilizing methods like Density Functional Theory (DFT) to model the electronic structure of this compound in greater detail. Such studies could quantify the "push-pull" electronic effect, predict spectroscopic properties, and calculate the energies of frontier molecular orbitals, which are crucial for understanding its reactivity.

Reaction Mechanism Simulation: The compound has been noted for its potential to undergo reactions like the Claisen rearrangement. nih.gov Computational modeling could be employed to investigate the reaction pathways, transition state energies, and kinetics of such rearrangements, providing insights that are difficult to obtain experimentally.

Modeling of Supramolecular Assemblies: The detailed knowledge of its crystal packing can be used to parameterize and validate force fields for molecular dynamics simulations. journament.comnih.gov These simulations could predict how the molecule self-assembles under different conditions and how its integration into larger systems affects their structure and properties.

Predictive Material Design: Computational tools can be used to predict the properties of hypothetical polymers or materials incorporating the this compound unit. This in-silico design approach can guide synthetic efforts toward materials with desired optical, electronic, or thermal properties, accelerating the development of new advanced materials.

Table 2: Crystallographic Data for this compound and a Related Compound This interactive table presents key crystallographic parameters.

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interaction | Reference |

|---|---|---|---|---|---|

| This compound | C₁₀H₇NO | Monoclinic | P2₁/c | C-H···N hydrogen bonds, π-π stacking | nih.gov |

| 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile | C₁₁H₆N₂O | Monoclinic | C2/c | C-H···N interactions, π-π stacking | nih.gov |

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(Prop-2-yn-1-yloxy)benzonitrile?

- Methodology : A nucleophilic substitution reaction between 4-hydroxybenzonitrile and propargyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) is commonly employed. Reaction progress is monitored via TLC or HPLC. Purification involves column chromatography or recrystallization to achieve >95% purity .

- Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of 4-hydroxybenzonitrile to propargyl bromide) and reaction time (4–6 hours at 80°C) to minimize byproducts like unreacted starting materials.

Q. How is structural confirmation of this compound performed?

- Techniques :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the propargyl ether (–O–CH₂–C≡CH) and nitrile (–C≡N) groups.

- IR : Validate nitrile (C≡N stretch ~2220 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) functionalities .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 173.1).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement if suitable crystals are obtained .

Q. What safety protocols are essential for handling this compound?

- Precautions :

- Avoid inhalation of dust/aerosols (use fume hoods) and skin contact (wear nitrile gloves/lab coats).

- First aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation due to limited toxicological data .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

- Advanced Techniques :

- Continuous Flow Reactors : Enhance mixing efficiency and reduce side reactions (e.g., alkyne dimerization) compared to batch reactors .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates.

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation (>98%) .

Q. How to resolve discrepancies between computational and experimental spectroscopic data?

- Methodology :

- DFT Calculations : Compare experimental IR/NMR results with B3LYP/6-311++G(d,p)-level simulations to identify conformational discrepancies (e.g., solvent effects or tautomerism) .

- Dynamic NMR : Investigate temperature-dependent splitting of alkynyl protons to assess rotational barriers in the propargyl ether group.

Q. What strategies are effective for studying its biological activity in kinase inhibition?

- Experimental Design :

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., EGFR or VEGFR). Include positive controls (e.g., staurosporine) and triplicate runs .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified alkynyl or nitrile groups to evaluate binding affinity changes via molecular docking (e.g., AutoDock Vina) .

Data Contradiction Analysis

Q. How to address inconsistencies in crystallographic refinement results?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。